3-(4-Ethoxybenzyl)piperidine 3-(4-Ethoxybenzyl)piperidine
Brand Name: Vulcanchem
CAS No.: 955315-04-5
VCID: VC2378075
InChI: InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3
SMILES: CCOC1=CC=C(C=C1)CC2CCCNC2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

3-(4-Ethoxybenzyl)piperidine

CAS No.: 955315-04-5

Cat. No.: VC2378075

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxybenzyl)piperidine - 955315-04-5

Specification

CAS No. 955315-04-5
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 3-[(4-ethoxyphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3
Standard InChI Key RSACBNWSKVWJRW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC2CCCNC2
Canonical SMILES CCOC1=CC=C(C=C1)CC2CCCNC2

Introduction

Chemical Identity and Structural Characteristics

3-(4-Ethoxybenzyl)piperidine consists of a six-membered piperidine heterocyclic ring with a nitrogen atom and a 4-ethoxybenzyl group attached at the 3-position. The structure features a benzene ring with an ethoxy (OCH2CH3) substituent at the para position, connected to the piperidine ring via a methylene bridge.

Basic Chemical Information

The following table presents the fundamental chemical identification data for 3-(4-Ethoxybenzyl)piperidine:

PropertyValue
Chemical Name3-(4-Ethoxybenzyl)piperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
CAS Number955315-04-5
IUPAC Name3-[(4-ethoxyphenyl)methyl]piperidine

These properties establish the basic identity of the compound and provide essential information for its characterization and identification in chemical databases and literature .

Chemical Identifiers and Structural Representation

Various chemical identifiers are used to uniquely describe and represent 3-(4-Ethoxybenzyl)piperidine in databases and chemical literature:

IdentifierValue
InChIInChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3
InChIKeyRSACBNWSKVWJRW-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)CC2CCCNC2
DSSTox Substance IDDTXSID30588801
WikidataQ82481726

The structural representation through these identifiers enables precise chemical communication and database searching for research and regulatory purposes .

Physical and Chemical Properties

The physical and chemical properties of 3-(4-Ethoxybenzyl)piperidine determine its behavior in chemical reactions, formulations, and biological systems.

Salt Forms and Derivatives

The hydrochloride salt of this compound, 3-(4-Ethoxybenzyl)piperidine hydrochloride (CAS: 1170629-29-4), has been documented with the following properties:

PropertyValue
CAS Number1170629-29-4
Molecular Weight255.79 g/mol
Purity (Commercial)98%
InChI KeyYWHZLNOWDQPPAX-UHFFFAOYNA-N

This salt form provides enhanced stability and solubility for certain applications, though it has been noted as discontinued by some suppliers .

SupplierCatalog NumberPurityNotes
Matrix Scientific (via VWR)053703Not specifiedListed as an irritant
Alchem PharmtechZ-4127895%Available in various package sizes (1g, 5g, 25g, 100g)
Sinfoo BiotechA174136Not specifiedProduct listed in catalog
Sigma-AldrichMAT246520949Not specifiedListed in product catalog

The commercial availability through established chemical suppliers indicates that the compound has applications in research and development contexts.

Structural Relationships and Related Compounds

3-(4-Ethoxybenzyl)piperidine belongs to a broader family of substituted piperidines that have significant applications in medicinal chemistry and pharmaceutical research.

Positional Isomers and Structural Analogs

Several structurally related compounds have been identified that share core structural elements with 3-(4-Ethoxybenzyl)piperidine:

  • 4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5)

    • Differs in the position of the ethoxy group (meta instead of para) and the attachment point on the piperidine ring

    • Molecular formula: C14H22ClNO

    • Molecular weight: 255.78 g/mol

  • 1-(4-Ethoxybenzyl)-piperidine-3-carboxylic acid (CAS: 896045-70-8)

    • Contains a carboxylic acid group at the 3-position of the piperidine ring

    • Molecular formula: C15H21NO3

    • Molecular weight: 263.33 g/mol

These structural variations can significantly affect the physicochemical properties and potential biological activities of these compounds.

Pharmacological Significance of Piperidine Scaffold

Piperidine derivatives represent an important structural class in medicinal chemistry. According to research on chiral piperidine scaffolds in drug design, these compounds can offer several advantages:

  • Modulation of physicochemical properties for optimized drug candidates

  • Enhancement of biological activities and target selectivity

  • Improvement of pharmacokinetic properties

  • Reduction of potential cardiac toxicity concerns (hERG channel interactions)

The position of substitution on the piperidine ring (particularly 1,3-substitution patterns) can significantly impact the potency and selectivity of these compounds. Research has suggested that "SAR research studies suggested a great significance of the 1,3-substituent piperidine moiety in improving the potency of the compound" .

Research Status and Future Directions

The current research landscape for 3-(4-Ethoxybenzyl)piperidine appears to be in developmental stages, with opportunities for further investigation.

Current Research Gaps

Several areas require further investigation:

  • Detailed physicochemical characterization (solubility profiles, stability data, etc.)

  • Specific biological activity screening against relevant targets

  • Structure-activity relationship studies comparing different piperidine derivatives

  • Optimization of synthetic routes for improved yields and purity

  • Exploration of potential applications in drug discovery programs

Future Research Opportunities

Promising directions for future research may include:

  • Evaluation of 3-(4-Ethoxybenzyl)piperidine in targeted screening programs

  • Development of more efficient synthetic pathways

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of novel applications in pharmaceutical and chemical research

  • Detailed analysis of binding interactions with biological targets of interest

These research directions could substantiate the utility of this compound in various scientific and practical contexts.

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